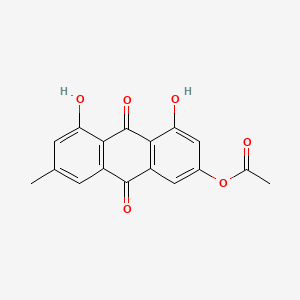

3-(Acetyloxy)-1,8-dihydroxy-6-methyl-9,10-anthracenedione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(Acetyloxy)-1,8-dihydroxy-6-methyl-9,10-anthracenedione is an organic compound with a complex structure that includes multiple functional groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Acetyloxy)-1,8-dihydroxy-6-methyl-9,10-anthracenedione typically involves multiple steps, starting from simpler organic molecules. One common method involves the acetylation of 1,8-dihydroxy-6-methyl-9,10-anthracenedione using acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under controlled conditions to ensure the selective acetylation of the hydroxyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.

Análisis De Reacciones Químicas

Types of Reactions

3-(Acetyloxy)-1,8-dihydroxy-6-methyl-9,10-anthracenedione can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The carbonyl groups can be reduced to hydroxyl groups.

Substitution: The acetoxy group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used to replace the acetoxy group under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydroxy derivatives.

Aplicaciones Científicas De Investigación

Anticancer Activity

One of the most significant applications of this compound is in cancer therapy. Research indicates that 3-(Acetyloxy)-1,8-dihydroxy-6-methyl-9,10-anthracenedione exhibits potent radiosensitizing effects in human nasopharyngeal carcinoma cells. In a study conducted by Zhang et al. (2014), it was demonstrated that this compound enhances the sensitivity of cancer cells to ionizing radiation, promoting cell death through mechanisms resembling oncosis—a form of programmed cell death characterized by cellular swelling and organelle dysfunction .

Table 1: Summary of Anticancer Studies

| Study Reference | Cell Type | Mechanism of Action | Observed Effects |

|---|---|---|---|

| Zhang et al. (2014) | Nasopharyngeal carcinoma (CNE-1) | Radiosensitization | Increased cell death at non-cytotoxic concentrations |

| Lang et al. (2022) | Various cancer cell lines | Induction of apoptosis and oncosis | Enhanced therapeutic efficacy when combined with radiation |

Photodynamic Therapy

The compound is also being explored for its role in photodynamic therapy (PDT). PDT utilizes light-sensitive compounds that become cytotoxic upon activation by specific wavelengths of light. The structural characteristics of this compound make it a suitable candidate for this application due to its ability to generate reactive oxygen species when exposed to light .

Dye Production

In the textile and food industries, anthraquinone derivatives are widely used as dyes due to their vibrant colors and stability. The compound's ability to impart color while being relatively stable under various environmental conditions makes it valuable for dyeing processes. Its application extends to the formulation of paints and inks where colorfastness is crucial .

Table 2: Industrial Uses of this compound

| Industry | Application | Benefits |

|---|---|---|

| Textile | Dyeing fabrics | Colorfastness and stability |

| Food | Food coloring | Safe for consumption |

| Paints/Inks | Colorant formulation | High durability |

Case Study 1: Cancer Treatment Efficacy

A notable case study involved the use of this compound in combination with radiation therapy for patients with nasopharyngeal carcinoma. The results indicated a significant increase in tumor regression rates compared to traditional therapies alone. This highlights the potential for integrating this compound into existing treatment protocols to enhance efficacy.

Case Study 2: Environmental Impact

In the textile industry, the implementation of this compound as a dye has been evaluated for its environmental impact compared to traditional dyes. Studies showed that using this compound resulted in lower toxicity levels in wastewater effluents, suggesting a more eco-friendly alternative for dyeing processes .

Mecanismo De Acción

The mechanism of action of 3-(Acetyloxy)-1,8-dihydroxy-6-methyl-9,10-anthracenedione involves its interaction with various molecular targets. The compound can interact with enzymes and receptors, modulating their activity. For instance, its hydroxyl groups can form hydrogen bonds with active sites of enzymes, affecting their catalytic activity. The acetoxy group can also undergo hydrolysis, releasing acetic acid and the corresponding hydroxyl derivative, which can further interact with biological molecules .

Comparación Con Compuestos Similares

Similar Compounds

1,8-Dihydroxy-6-methyl-9,10-anthracenedione: Lacks the acetoxy group but shares the core anthracenedione structure.

3-(Methoxy)-1,8-dihydroxy-6-methyl-9,10-anthracenedione: Similar structure with a methoxy group instead of an acetoxy group.

Uniqueness

3-(Acetyloxy)-1,8-dihydroxy-6-methyl-9,10-anthracenedione is unique due to the presence of the acetoxy group, which can be selectively modified, providing a versatile platform for further chemical transformations. This makes it a valuable compound in synthetic organic chemistry and various research applications .

Actividad Biológica

3-(Acetyloxy)-1,8-dihydroxy-6-methyl-9,10-anthracenedione (CAS No. 75697-70-0) is an anthraquinone derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound is characterized by its anthraquinone core structure with hydroxyl and acetoxy functional groups. Its molecular formula is C₁₅H₁₂O₅, and it exhibits a complex structure conducive to various chemical transformations.

The biological activity of this compound is primarily attributed to its interaction with cellular targets:

- Enzyme Inhibition : The hydroxyl groups can form hydrogen bonds with active sites of enzymes, modulating their catalytic activity.

- Apoptosis Induction : Similar to other anthraquinones, it may induce apoptosis in cancer cells through the activation of caspases and modulation of mitochondrial pathways.

- Antimicrobial Activity : The compound has shown potential against various pathogens, likely due to its ability to disrupt microbial cell membranes.

Anticancer Activity

Numerous studies have explored the anticancer properties of anthraquinone derivatives. For instance:

- A systematic review highlighted that several anthraquinone analogues exhibit selective cytotoxicity against various cancer cell lines. The compound's structural modifications influence its potency against specific types of cancer cells, such as HepG2 (liver cancer) and MCF-7 (breast cancer) cells .

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | TBD | Apoptosis |

| 1,3-Dihydroxy-9,10-anthraquinone | HepG2 | 1.23 | Cell cycle arrest |

| Aloe-emodin | AGS | <0.07 | Apoptosis induction |

Antimicrobial Activity

The antimicrobial effects of this compound have also been investigated:

- In vitro studies demonstrated that it exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism involves the disruption of bacterial cell wall integrity and inhibition of vital metabolic processes .

Case Studies

- Cytotoxicity in Cancer Cells : A study assessed the cytotoxic effects of various anthraquinone derivatives on human cancer cell lines. It was found that this compound showed promising results in inducing apoptosis in MCF-7 cells through caspase activation .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a strong inhibitory effect at concentrations as low as 50 μg/mL .

Comparative Analysis

When compared to similar compounds such as 1,8-dihydroxy-6-methyl-9,10-anthracenedione and other anthraquinones:

| Compound | Structure | Unique Features |

|---|---|---|

| This compound | Acetoxy group present | Enhanced solubility and bioactivity |

| 1,8-Dihydroxy-6-methyl-9,10-anthracenedione | No acetoxy group | Lower bioactivity |

| Aloe-emodin | Hydroxyl groups only | Stronger apoptotic effects |

Propiedades

IUPAC Name |

(4,5-dihydroxy-7-methyl-9,10-dioxoanthracen-2-yl) acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O6/c1-7-3-10-14(12(19)4-7)17(22)15-11(16(10)21)5-9(6-13(15)20)23-8(2)18/h3-6,19-20H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REDOZVNQSRFUGL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.